1,8-Naphthalic anhydride
Overview
Description
Synthesis Analysis
The synthesis of 1,8-naphthalic anhydride and its derivatives involves various methods, including photochemical reactions and improved synthesis techniques. For example, derivatives of 1,8-naphthalic anhydride have been synthesized, exhibiting good photostability and fluorescence quantum yield in specific derivatives (Grabtchev, Konstantinov, Guittonneau, & Meallier, 1997). Additionally, the improved synthesis of trithio-1,8-naphthalic anhydride has been described, showcasing its use in Diels-Alder reactions to produce novel fused heterocyclic compounds (Huang, Qian, Tao, Wang, Song, & Liu, 1999).
Molecular Structure Analysis
Spectroscopic and dynamic properties of 1,8-naphthalic anhydride have been extensively studied, revealing a complex interplay between its electronically excited states. Vibrationally-resolved spectroscopic studies show the interactions between the singlet states and the influence of spin-orbit coupling on its decay dynamics (Maltseva, Amirjalayer, & Buma, 2017).
Chemical Reactions and Properties
1,8-Naphthalic anhydride participates in a variety of chemical reactions, including the formation of fluorescent naphthalimide derivatives through condensation with primary aliphatic amines. This reaction has been explored for cytochemical methods revealing protein amino groups, showcasing the compound's versatility (Stockert, Trigoso, & Braña, 1994).
Physical Properties Analysis
The physical properties of 1,8-naphthalic anhydride derivatives have been a subject of study, particularly in terms of their absorption and fluorescence characteristics. These properties are significantly influenced by substituents on the naphthalene ring, affecting the compound's color and fluorescence intensity (Alexiou, Tychopoulos, Ghorbanian, Tyman, Brown, & Brittain, 1990).
Chemical Properties Analysis
1,8-Naphthalic anhydride acts as an efficient electron acceptor in excited states within aprotic solvents. Its interaction with aliphatic amines underlines its potential in photo-induced electron transfer processes, highlighting its chemical versatility and potential applications in various chemical reactions (Ghosh, Biswas, Mondal, & Basu, 2014).
Safety And Hazards
Future Directions
1,8-Naphthalic anhydride and its derivatives have been extensively studied due to their ease of synthesis and the possibility to easily tune the photophysical properties . They have been used as fluorescent molecules in biological, chemical, and medical fields because they show high stability and various fluorescence properties under different conditions . Future research may focus on further exploring these properties and finding new applications for this compound.
properties
IUPAC Name |
3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSMWKLPSNHDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026505 | |
Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |
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Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Light tan solid; [HSDB] Tan powder; Decomposed by water; [MSDSonline] | |
Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |
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Record name | 1,8-Naphthalic anhydride | |
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Flash Point |
272 °C, 272 degree C (open cup) | |
Record name | 1,8-Naphthalic anhydride | |
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Record name | NAPHTHALIC ANHYDRIDE | |
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Solubility |
Slightly sol in acetic acid; very soluble in ether and alcohol., Practically insoluble in water | |
Record name | NAPHTHALIC ANHYDRIDE | |
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Vapor Pressure |
0.00000041 [mmHg] | |
Record name | 1,8-Naphthalic anhydride | |
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Product Name |
1,8-Naphthalic anhydride | |
Color/Form |
Light tan crystalline solid, Needles in alcohol | |
CAS RN |
81-84-5, 34314-32-4 | |
Record name | Naphthalic anhydride | |
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Record name | Naphthalic anhydride | |
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Record name | Naphthalenedicarboxylic anhydride | |
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Record name | 1,8-Naphthalic anhydride | |
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Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |
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Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |
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Record name | Naphthalene-1,8-dicarboxylic anhydride | |
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Record name | NAPHTHALIC ANHYDRIDE | |
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Record name | NAPHTHALIC ANHYDRIDE | |
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Melting Point |
273-274 °C | |
Record name | NAPHTHALIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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